3-(Trifluoromethyl)thiolan-3-ol
Overview
Description
3-(Trifluoromethyl)thiolan-3-ol is a chemical compound with the molecular formula C5H7F3OS . It has a molecular weight of 172.17 . This compound is used for research purposes .
Molecular Structure Analysis
The molecular structure of this compound consists of a five-membered ring with a sulfur atom, an oxygen atom, and a trifluoromethyl group attached . The exact structure and properties can be further analyzed using techniques such as NMR, HPLC, LC-MS, and UPLC .Chemical Reactions Analysis
The trifluoromethyl group in this compound can participate in various chemical reactions. Trifluoromethyl groups are known to play an increasingly important role in pharmaceuticals, agrochemicals, and materials . They can be introduced into carbon-centered radical intermediates through trifluoromethylation .Scientific Research Applications
Photocatalytic Trifluoromethylation of Thiols
3-(Trifluoromethyl)thiolan-3-ol is relevant in the development of photocatalytic trifluoromethylation techniques for thiols, a process crucial for creating S–CF3 bonds. These bonds are significant in pharmaceutical and agrochemical compounds, yet their synthesis has posed challenges. The use of Ru(bpy)3Cl2, visible light, and CF3I gas enables efficient trifluoromethylation across various substrates, highlighting a method that enhances production rates and reduces reagent amounts through continuous microflow applications (Straathof et al., 2014).
Oxidative Trifluoromethyl(thiol/selenol)ation of Terminal Alkynes
Incorporating fluorine-containing groups like CF3, SCF3, and SeCF3 into organic molecules has garnered attention for their role in enhancing pharmacological activities. Recent chemical approaches for oxidative trifluoromethyl(thiol/selenol)ation of terminal alkynes have been developed, offering atom-economical and rapid access to biologically significant molecules. This review summarizes these advancements with a focus on mechanistic aspects, serving as inspiration for further research (Hassanpour et al., 2021).
Metal-Free Oxidative Trifluoromethylthiolation
A novel, metal-free method for the trifluoromethyl-thiolation of terminal alkynes using CF3SiMe3 and elemental sulfur has been developed. This process operates at room temperature and accommodates a wide range of functional groups, showcasing an efficient route for preparing alkynyl trifluoromethyl sulfides (Chen et al., 2012).
Decarboxylative Trifluoromethyl(thiol)ation of Carboxylic Acids
Recent years have seen CF3- and SCF3-substituted compounds rise in importance in medicinal chemistry, leading to significant efforts in developing strategies for their synthesis. Decarboxylative trifluoromethyl(thiol)ation has emerged as a potent tool for forming C-CF3 and C-SCF3 bonds, using carboxylic acids as starting materials. This process exemplifies a green chemistry approach by producing only CO2 as a byproduct, emphasizing its utility and environmental friendliness (Monfared et al., 2019).
Applications in Organic Electronics
Functionalized aromatic thiols, including those containing trifluoromethyl groups, have been utilized to tune the hole injection barrier of organic semiconductors. This modification significantly impacts the performance of devices like organic light-emitting diodes (OLEDs) and organic solar cells, showcasing the versatility of trifluoromethyl groups beyond traditional medicinal and agrochemical applications (Chen et al., 2006).
Safety and Hazards
Future Directions
The trifluoromethyl group in 3-(Trifluoromethyl)thiolan-3-ol and other similar compounds plays an increasingly important role in pharmaceuticals, agrochemicals, and materials . Therefore, future research may focus on the synthesis and application of trifluoromethyl-containing compounds in these fields .
Mechanism of Action
Target of Action
The trifluoromethyl group, a component of this compound, plays an increasingly important role in pharmaceuticals, agrochemicals, and materials . It is involved in the trifluoromethylation of carbon-centered radical intermediates .
Mode of Action
The trifluoromethyl group is known to participate in the trifluoromethylation of carbon-centered radical intermediates . This suggests that the compound may interact with its targets through a radical mechanism.
Biochemical Pathways
The trifluoromethyl group is known to be involved in the trifluoromethylation of carbon-centered radical intermediates , which could potentially affect various biochemical pathways.
Result of Action
The trifluoromethyl group’s involvement in trifluoromethylation of carbon-centered radical intermediates suggests that it may induce changes at the molecular level.
Biochemical Analysis
Biochemical Properties
The biochemical properties of 3-(Trifluoromethyl)thiolan-3-ol are not well-studied. It is known that the trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials . This suggests that this compound may interact with various enzymes, proteins, and other biomolecules, potentially influencing biochemical reactions.
Cellular Effects
The cellular effects of this compound are currently unknown. Given the importance of the trifluoromethyl group in pharmaceuticals and agrochemicals , it is plausible that this compound could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Properties
IUPAC Name |
3-(trifluoromethyl)thiolan-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7F3OS/c6-5(7,8)4(9)1-2-10-3-4/h9H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNKAMUBIRYUWLA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC1(C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7F3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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